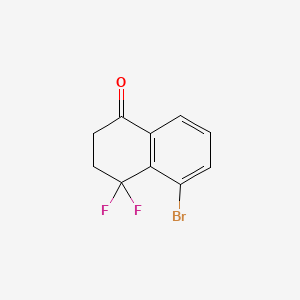

5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one is a halogenated tetralone derivative with a molecular formula of C₁₀H₇BrF₂O and a molecular weight of 261.06 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with a suitable naphthalene derivative.

Bromination: Introduction of the bromine atom can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Cyclization and Rearrangement: The compound can undergo cyclization or rearrangement reactions to form new ring structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalenones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: May be used in the study of biological pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity.

Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 5-bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one with structurally related compounds:

Key Observations :

- Positional Isomerism : The 7-bromo-4,4-difluoro isomer (CAS 1415108-26-7) shares identical molecular weight with the target compound but differs in bromine placement, which may alter electronic distribution and reactivity .

- Hydroxy vs. Halogen Substitution : Hydroxy-substituted analogs (e.g., 4,6,8-trihydroxy derivatives) exhibit significant nematocidal activity, whereas halogenated versions are primarily explored for synthetic versatility and stability .

Nematocidal Activity

Hydroxy-substituted dihydronaphthalenones, such as 4,6,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one, demonstrate systemic nematocidal action against Bursaphelenchus xylophilus (pinewood nematode) with LD₅₀ values decreasing from ~540 µg/mL at 12 hours to ~209 µg/mL at 36 hours . In contrast, halogenated analogs like the target compound lack direct activity data but may serve as precursors for agrochemical derivatives due to their stability.

Anticancer Potential

The bromo-difluoro substitution in the target compound could modulate similar activity through enhanced electrophilicity.

Biological Activity

5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the naphthalenone class, characterized by a unique structure that includes bromine and fluorine substituents. This compound has garnered attention in various fields of research due to its notable biological activities, particularly in oncology and enzyme inhibition.

- Molecular Formula : C₁₀H₇BrF₂O

- Molecular Weight : 261.06 g/mol

- CAS Number : 2772614-29-4

The presence of halogen atoms (bromine and fluorine) in the structure contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly:

- Antitumor Effects : This compound has shown potential antitumor effects against various human neoplastic cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways related to cancer cell proliferation.

- Enzyme Interaction : Studies suggest that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could influence pharmacokinetics and drug efficacy, making it a candidate for further investigation in drug development contexts.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 12.5 | |

| HeLa (Cervical) | 8.0 | |

| MCF7 (Breast) | 15.0 |

These results indicate a promising profile for further exploration in cancer therapy.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various cytochrome P450 enzymes:

The selectivity of this compound towards these enzymes suggests potential applications in modulating drug interactions.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for various modifications that can enhance its biological activity. Comparative studies with structurally similar compounds reveal insights into optimal substitutions for increased potency:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one | 925442-95-1 | 0.96 |

| 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | 881189-74-8 | 0.98 |

| 7-Bromo-5-fluoro-naphthalene | 1341073-10-6 | 0.95 |

These compounds exhibit variations in their halogen substitutions but maintain a core naphthalene structure that influences their chemical behavior and biological activities.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one, and what key reaction parameters influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation, followed by halogenation. For example, bromination can be achieved using Br₂ in acetic acid or N-bromosuccinimide (NBS) under radical conditions. Fluorination may involve electrophilic substitution with Selectfluor® or Balz-Schiemann reactions. Key parameters include solvent polarity (e.g., dichloromethane for halogenation), temperature control (0–25°C to avoid side reactions), and catalysts like Lewis acids (AlCl₃) for acylation steps. Reaction monitoring via TLC or HPLC is critical to optimize intermediate purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine and fluorine splitting patterns). ¹⁹F NMR confirms fluorination.

- X-ray Crystallography : Using programs like SHELXL (for refinement) and SHELXS (for structure solution) resolves stereochemistry and crystal packing. For example, C–Br and C–F bond lengths (~1.9 Å and ~1.4 Å, respectively) validate substitution sites .

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy).

Q. What are the stability considerations for storing and handling this compound under laboratory conditions?

Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Monitor for decomposition via periodic HPLC analysis. Avoid prolonged exposure to moisture, as the ketone group may hydrate. Safety protocols include using fume hoods and PPE due to potential bromine/fluorine release during decomposition .

Advanced Questions

Q. How can regioselective bromination be achieved in dihydronaphthalenone derivatives, and what factors influence halogen positioning?

Regioselectivity is controlled by electronic and steric effects. For example, bromine preferentially substitutes at the para position to electron-withdrawing groups (e.g., ketones). Steric hindrance from fluorine substituents may direct bromination to less crowded sites. Use NBS with UV light for radical bromination, which favors allylic or benzylic positions. Computational modeling (e.g., DFT calculations) predicts reactivity trends by analyzing frontier molecular orbitals .

Q. What computational methods aid in predicting the bioactivity of this compound against specific targets (e.g., kinases or GPCRs)?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide assess binding affinity to protein pockets (e.g., adenosine receptors).

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over time (≥100 ns simulations).

- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity. For example, bromine enhances metabolic stability by blocking CYP450 oxidation sites .

Q. How does the presence of fluorine atoms affect the compound’s electronic properties and intermolecular interactions in crystal packing?

Fluorine’s electron-withdrawing effect increases the ketone’s electrophilicity, facilitating nucleophilic additions. In crystal lattices, weak hydrogen bonds (C–H···F) and halogen bonding (Br···O) stabilize the structure. For example, C18–H18A···O1 interactions in related derivatives form 1D chains, while dihedral angles (~51.7°) between aromatic rings influence packing density .

Q. What strategies are employed to resolve enantiomers or diastereomers in fluorinated dihydronaphthalenone derivatives?

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) to form separable diastereomeric salts.

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., BINAP-Ru complexes) with racemization .

Q. Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| Claisen-Schmidt Condensation | Synthesis of α,β-unsaturated ketones | Solvent (MeOH), base (NaOH), temp (reflux) |

| SHELXL Refinement | Crystal structure determination | R-factor (<5%), displacement parameters (Uₑq) |

| ¹⁹F NMR | Fluorine substitution analysis | Chemical shift (–110 to –130 ppm for CF₂ groups) |

| Molecular Docking | Binding affinity prediction | Scoring functions (e.g., GlideScore, Vina) |

Properties

Molecular Formula |

C10H7BrF2O |

|---|---|

Molecular Weight |

261.06 g/mol |

IUPAC Name |

5-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-one |

InChI |

InChI=1S/C10H7BrF2O/c11-7-3-1-2-6-8(14)4-5-10(12,13)9(6)7/h1-3H,4-5H2 |

InChI Key |

AKXFILHAIGGMEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1=O)C=CC=C2Br)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.